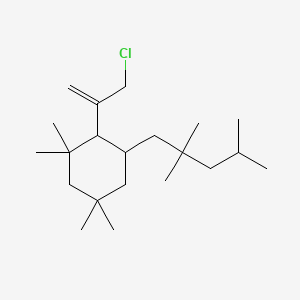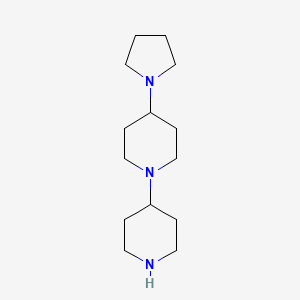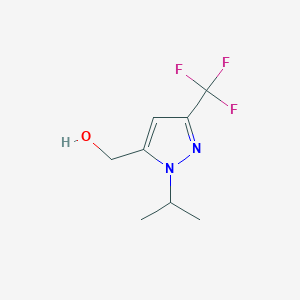
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane is a complex organic compound with the molecular formula C21H40Cl. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with various alkyl groups and a chlorine atom. It is primarily used in research and development settings due to its specific chemical properties.
準備方法
The synthesis of 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane involves multiple steps, typically starting with the preparation of the cyclohexane ring. The synthetic route often includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of alkyl groups: Alkylation reactions are used to introduce the tetramethyl and trimethylpentyl groups onto the cyclohexane ring.
化学反応の分析
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
類似化合物との比較
Similar compounds to 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane include other substituted cyclohexanes with varying alkyl and halogen groups. Some examples are:
1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Similar structure but lacks the chlorine atom.
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane: Similar structure with a bromine atom instead of chlorine.
1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane: Lacks the trimethylpentyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
特性
分子式 |
C21H39Cl |
|---|---|
分子量 |
327.0 g/mol |
IUPAC名 |
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane |
InChI |
InChI=1S/C21H39Cl/c1-15(2)10-19(4,5)11-17-12-20(6,7)14-21(8,9)18(17)16(3)13-22/h15,17-18H,3,10-14H2,1-2,4-9H3 |
InChIキー |
ICNHOPGTQMFLAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)CC1CC(CC(C1C(=C)CCl)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)

![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)



